molecular formula C8H7ClN2 B13938081 4-Amino-2-chloro-6-methylbenzonitrile

4-Amino-2-chloro-6-methylbenzonitrile

Cat. No.: B13938081
M. Wt: 166.61 g/mol
InChI Key: XLVZSYRXEQKZDK-UHFFFAOYSA-N
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Description

4-Amino-2-chloro-6-methylbenzonitrile is an organic compound with the molecular formula C8H7ClN2 It is a derivative of benzonitrile, characterized by the presence of an amino group, a chlorine atom, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-chloro-6-methylbenzonitrile typically involves the nitration of 2-chloro-6-methylbenzonitrile followed by reduction. The nitration process introduces a nitro group, which is subsequently reduced to an amino group using reducing agents such as iron powder and hydrochloric acid .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-chloro-6-methylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Amino-2-chloro-6-methylbenzonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2-chloro-6-methylbenzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorine atom and nitrile group can participate in various chemical interactions, affecting the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Uniqueness: 4-Amino-2-chloro-6-methylbenzonitrile is unique due to the presence of both an amino group and a chlorine atom on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various chemical transformations and applications .

Properties

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

4-amino-2-chloro-6-methylbenzonitrile

InChI

InChI=1S/C8H7ClN2/c1-5-2-6(11)3-8(9)7(5)4-10/h2-3H,11H2,1H3

InChI Key

XLVZSYRXEQKZDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C#N)Cl)N

Origin of Product

United States

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